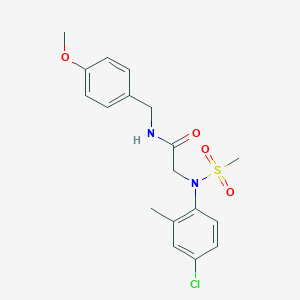
4-(4-tert-butylphenyl)-N-(2-methylphenyl)-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-tert-butylphenyl)-N-(2-methylphenyl)-4-oxobutanamide, commonly known as TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). It is widely used in scientific research to investigate the role of EAATs in neurological disorders and to develop potential therapeutic agents.
Mechanism of Action
TBOA selectively inhibits 4-(4-tert-butylphenyl)-N-(2-methylphenyl)-4-oxobutanamide by blocking the binding of glutamate to the transporter. This leads to an accumulation of extracellular glutamate and subsequent activation of glutamate receptors. The mechanism of action of TBOA has been extensively studied and has been shown to be highly specific for 4-(4-tert-butylphenyl)-N-(2-methylphenyl)-4-oxobutanamide.
Biochemical and Physiological Effects
TBOA has been shown to have a wide range of biochemical and physiological effects. It can induce seizures in animal models, which has been used to study the role of 4-(4-tert-butylphenyl)-N-(2-methylphenyl)-4-oxobutanamide in epilepsy. It has also been shown to have neuroprotective effects in models of stroke and neurodegenerative diseases. TBOA has been used to study the effects of glutamate accumulation on synaptic plasticity, learning, and memory.
Advantages and Limitations for Lab Experiments
TBOA is a highly specific inhibitor of 4-(4-tert-butylphenyl)-N-(2-methylphenyl)-4-oxobutanamide, making it a valuable tool for scientific research. Its potency and selectivity make it useful for studying the effects of glutamate accumulation on neuronal function. However, TBOA has limitations in terms of its solubility and stability, which can affect its efficacy in experiments. Its neurotoxic effects also limit its use in vivo.
Future Directions
There are several future directions for the use of TBOA in scientific research. One area of interest is the development of novel EAAT inhibitors for the treatment of neurological disorders. TBOA has been used as a lead compound for the development of new inhibitors with improved efficacy and specificity. Another area of interest is the study of the role of 4-(4-tert-butylphenyl)-N-(2-methylphenyl)-4-oxobutanamide in synaptic plasticity and learning and memory. TBOA has been used to study the effects of glutamate accumulation on these processes, and further research could lead to new insights into the mechanisms underlying learning and memory. Finally, TBOA could be used to study the effects of 4-(4-tert-butylphenyl)-N-(2-methylphenyl)-4-oxobutanamide on other neurotransmitters and neuromodulators, such as dopamine and serotonin, which could have implications for the treatment of psychiatric disorders.
Synthesis Methods
TBOA can be synthesized through a multi-step process involving the reaction of 4-tert-butylbenzaldehyde, 2-methylphenylhydrazine, and ethyl acetoacetate. The resulting product is then treated with hydrochloric acid to yield TBOA. The synthesis of TBOA has been optimized to improve yield and purity, making it more accessible for scientific research.
Scientific Research Applications
TBOA is widely used in scientific research to investigate the role of 4-(4-tert-butylphenyl)-N-(2-methylphenyl)-4-oxobutanamide in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. 4-(4-tert-butylphenyl)-N-(2-methylphenyl)-4-oxobutanamide are responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the central nervous system. Dysfunction of 4-(4-tert-butylphenyl)-N-(2-methylphenyl)-4-oxobutanamide can lead to an accumulation of glutamate, which can cause excitotoxicity and neuronal damage. TBOA is used to inhibit 4-(4-tert-butylphenyl)-N-(2-methylphenyl)-4-oxobutanamide and study the effects of glutamate accumulation on neuronal function.
properties
Product Name |
4-(4-tert-butylphenyl)-N-(2-methylphenyl)-4-oxobutanamide |
|---|---|
Molecular Formula |
C21H25NO2 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
4-(4-tert-butylphenyl)-N-(2-methylphenyl)-4-oxobutanamide |
InChI |
InChI=1S/C21H25NO2/c1-15-7-5-6-8-18(15)22-20(24)14-13-19(23)16-9-11-17(12-10-16)21(2,3)4/h5-12H,13-14H2,1-4H3,(H,22,24) |
InChI Key |
TWBFFFYWUOSSIU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CCC(=O)C2=CC=C(C=C2)C(C)(C)C |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCC(=O)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B258509.png)
![N-(2,6-dimethylphenyl)-2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B258510.png)
![2-[3-bromo(methylsulfonyl)anilino]-N,N-diethylacetamide](/img/structure/B258512.png)
![2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide](/img/structure/B258514.png)
![N-(4-chlorobenzyl)-2-[2,4-dimethyl(phenylsulfonyl)anilino]acetamide](/img/structure/B258521.png)
![Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate](/img/structure/B258522.png)


![Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate](/img/structure/B258531.png)



![4-[1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine](/img/structure/B258536.png)
![5-[[(E)-2-phenylethenyl]sulfonylamino]pentanoic acid](/img/structure/B258537.png)